molecular formula C11H16N2 B2436643 3-[1-(Pyrrolidin-3-yl)ethyl]pyridine CAS No. 1343021-67-9

3-[1-(Pyrrolidin-3-yl)ethyl]pyridine

Cat. No.: B2436643
CAS No.: 1343021-67-9
M. Wt: 176.263
InChI Key: IXWUKPCQNSFHOH-UHFFFAOYSA-N
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Description

3-[1-(Pyrrolidin-3-yl)ethyl]pyridine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.263. The purity is usually 95%.
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Properties

IUPAC Name

3-(1-pyrrolidin-3-ylethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9(11-4-6-13-8-11)10-3-2-5-12-7-10/h2-3,5,7,9,11,13H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWUKPCQNSFHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343021-67-9
Record name 3-[1-(pyrrolidin-3-yl)ethyl]pyridine
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Ether and Amide Linkages:

Replacing the ethyl side chain with more flexible or rigid linkers containing heteroatoms can significantly alter the conformational properties of the molecule.

Ether Linkers: Analogs with an ether linkage, such as 3-[((pyrrolidin-3-yl)oxy)methyl]pyridine, can be synthesized. For instance, analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized with various substituents on the pyridine (B92270) ring to probe the SAR at nicotinic acetylcholine (B1216132) receptors. nih.gov

Amide Linkers: Amide-containing linkers can introduce rigidity and hydrogen bonding capabilities. These can be prepared by coupling a carboxylic acid-functionalized pyridine with an amino-functionalized pyrrolidine (B122466), or vice-versa, using standard peptide coupling reagents.

Carbon Carbon Bond Forming Reactions for Linker Installation:

Modern cross-coupling reactions offer a versatile toolkit for connecting the two heterocyclic rings through various linkers.

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki or Stille coupling can be used to connect a boronic acid or organostannane derivative of one heterocycle with a halide derivative of the other, potentially with an intervening linker. Palladium-catalyzed hydroarylation of N-alkyl pyrrolines is a method to produce 3-aryl pyrrolidines, which could be adapted to synthesize analogs. nih.govresearchgate.netchemrxiv.org

Functionalization of the Pyrrolidine and Pyridine Rings for Linker Attachment:

Identification of Key Structural Determinants for Biological Activity

The nitrogen atoms in both the pyrrolidine and pyridine rings are fundamental to the biological activity of these derivatives. nih.gov Their basicity and ability to form various non-covalent interactions are key determinants of receptor binding.

Pyrrolidine Nitrogen: As a secondary amine, the nitrogen atom in the pyrrolidine ring imparts basicity to the scaffold. nih.gov This nitrogen is often a key interaction point, acting as a hydrogen bond acceptor or participating in ionic interactions with receptor sites. Its nucleophilicity also makes it a primary site for substitution, with a vast majority of FDA-approved drugs containing a pyrrolidine ring being substituted at the N-1 position. nih.gov

Pyridine Nitrogen: The nitrogen atom in the pyridine ring reduces the electron density of the aromatic system, making the ring prone to nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov This nitrogen atom can form hydrogen bonds, which are critical for molecular recognition at the active sites of enzymes and receptors. Furthermore, the basic nature of the pyridine nitrogen allows it to form stable salts or a quaternary ammonium (B1175870) salt, and this resulting cationic charge can enhance the compound's affinity for anionic binding sites within a biological target. nih.govijnrd.org The position of the nitrogen atom within the ring also influences the activity of heteroaromatic substituents. nih.gov

The pyrrolidine ring is a five-membered, saturated heterocycle whose non-planar, three-dimensional structure is a significant advantage in drug design. researchgate.net This "pseudorotation" allows for a more thorough exploration of the pharmacophore space compared to flat, aromatic rings. researchgate.net

SAR analyses have consistently shown that the biological activity of these compounds is strongly affected by substituents on the pyrrolidine ring. nih.gov Key findings include:

Stereochemistry: The pyrrolidine ring contains stereogenic carbons, meaning that different stereoisomers can have vastly different biological profiles due to how they bind to enantioselective proteins. researchgate.net

Position of Substituents: The location of substituents is critical. For instance, in certain series of pyrrolidine-2,5-dione derivatives, substituents at the 3-position were found to be a primary driver of anticonvulsant activity. nih.gov Introducing a methyl group at the C-3 position of the pyrrolidine ring has been explored as a strategy to improve metabolic stability and pharmacokinetic profiles through steric hindrance. nih.gov

Nature of Substituents: The type of substituent also plays a crucial role. Studies on pyrrolidine sulfonamides showed that fluorophenyl substituents at position 3 offered better potency, followed by an unsubstituted phenyl ring. nih.gov

Table 1: Influence of Pyrrolidine Moiety Modifications on Biological Activity

ModificationPositionEffect on ActivityReference
StereochemistryMultipleDifferent stereoisomers can lead to distinct biological profiles. researchgate.net
Methyl GroupC-3May prevent metabolic instability and improve pharmacokinetics. nih.gov
Fluorophenyl GroupPosition 3Offered better in vitro potency in certain sulfonamide series. nih.gov
Non-aromatic (sec-butyl) vs. Aromatic SubstituentsPosition 3Positively affects anticonvulsant activity in specific pyrrolidine-2,5-dione derivatives. nih.gov

The pyridine ring is a common scaffold in medicinal chemistry, and modifications to this part of the molecule can significantly tune the compound's biological profile. nih.govnih.gov The position of the ethyl-pyrrolidine side chain at the 3-position is a defining feature, but further substitutions on the pyridine ring are critical for optimizing activity.

Research on various pyridine derivatives has established several general SAR principles:

Positional Isomerism: The placement of substituents on the pyridine ring is critical. Shifting a phenyl group from the 6-position to the 3-, 4-, or 5-position on the pyridine nucleus has been shown to result in inactive compounds in certain series, highlighting a strict positional requirement. mdpi.com

Electronic Effects: The electronic nature of the substituents has a profound impact. The presence and position of electron-donating groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity. nih.govnih.gov Conversely, the introduction of halogens or other bulky groups may lead to lower biological activity. nih.govnih.gov

Fusion of Rings: Incorporating or fusing other heterocyclic rings with the pyridine nucleus is a strategy known to enhance bioactivity and antimicrobial properties. nih.gov

Table 2: Influence of Pyridine Moiety Modifications on Biological Activity

ModificationPositionEffect on ActivityReference
Phenyl Group ShiftFrom 6 to 3, 4, or 5Led to inactive compounds in a specific series of MSK1 inhibitors. mdpi.com
Electron-Donating Groups (-OMe, -OH, -NH2)VariousEnhanced antiproliferative activity in several cancerous cell lines. nih.govnih.gov
Halogen Atoms or Bulky GroupsVariousExhibited lower antiproliferative activity. nih.govnih.gov
Carbonyl Group (-C=O)VariousEnhanced antiproliferative activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a statistically significant correlation between the structural properties of a series of compounds and their biological activity. dmed.org.ua It is a powerful tool in drug design for predicting the activity of novel compounds and optimizing lead structures. researchgate.netnih.gov

The development of a reliable QSAR model is a multi-step process that requires careful statistical validation to ensure its predictive power. nih.gov

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities is compiled. This dataset is typically divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive ability on compounds not used during model generation. dmed.org.uaresearchgate.net

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to generate a mathematical equation that correlates the calculated descriptors with the observed biological activity. dmed.org.uaresearchgate.net

Validation: This is the most critical step to ensure the model is robust, predictive, and not a result of chance correlation. nih.govresearchgate.net Both internal and external validation techniques are used.

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or leave-many-out) are used to assess the model's stability and robustness. researchgate.netnih.gov The cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered proof of a reasonably predictive model. nih.gov

External Validation: The model's ability to predict the activity of the independent test set is evaluated. researchgate.net The predictive correlation coefficient (R²pred) is calculated for the test set, providing a true measure of the model's predictive power. nih.gov

Y-Randomization: The biological activity data is randomly shuffled multiple times to generate new models. A valid model should have significantly lower statistical quality for the scrambled data, confirming that the original correlation was not due to chance. nih.govjapsonline.com

Table 3: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionSignificance
R² (Coefficient of Determination)Measures the goodness-of-fit of the model to the training set data.A value closer to 1.0 indicates a better fit.
q² or Q² (Cross-validated R²)Assesses the internal predictive ability of the model.A high q² (>0.5) suggests the model is robust and not overfitted. nih.gov
R²pred (Predictive R² for external set)Measures the model's ability to predict the activity of an external test set.Considered a true and rigorous test of the model's predictive power. nih.gov

Once a QSAR model is rigorously validated, it becomes a valuable asset in the lead optimization phase of drug discovery. nih.gov Its primary application is to predict the biological activity of new, yet-to-be-synthesized analogues. researchgate.net This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have the highest activity, thereby saving significant time and resources. dmed.org.ua

The insights gained from QSAR models can guide structural modifications. For example, contour maps derived from 3D-QSAR models can visualize regions around the molecule where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. researchgate.net Chemists can use these maps to design new derivatives with an improved predicted biological activity, effectively steering the drug design process toward more potent compounds. researchgate.netjapsonline.com

Pharmacological Characterization of 3 1 Pyrrolidin 3 Yl Ethyl Pyridine and Its Analogs

Elucidation of Molecular Target Interactions

The initial step in characterizing a novel compound involves identifying its molecular targets. For 3-[1-(Pyrrolidin-3-yl)ethyl]pyridine and its derivatives, this has been primarily explored through receptor binding studies, enzyme inhibition assays, and neurotransmitter transporter interaction analyses.

Compounds containing both a pyridine (B92270) and a pyrrolidine (B122466) ring are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels that are crucial in various physiological processes in the central and peripheral nervous systems. patsnap.comnih.gov The binding affinity of derivatives of this compound to different nAChR subtypes is a key determinant of their potential pharmacological effects.

Research on a series of 2-(3-pyridylaminomethyl)pyrrolidine analogs has shown that the pyrrolidine moiety generally leads to a higher binding affinity for nAChRs compared to piperidine or azetidine analogs. nih.gov Within this series, compounds with Ki affinity values ranging from 8.9 to 90 nM have been identified. nih.gov

Further studies on 3-pyridyl ether analogs containing a pyrrolidine ring have also demonstrated high affinity for nAChRs. For instance, the compound A-84543, which has a similar structural scaffold, and its desmethylpyrrolidine analog, H-11MNH, have shown high affinity for α2β2 and α4β2 nAChR subtypes, and moderate affinity for β4- and α7-containing receptors.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Analog 1 (pyrrolidinyl)nAChR (general)8.9
Analog 2 (pyrrolidinyl)nAChR (general)90

The structural features of this compound suggest potential interactions with various enzymes. The pyridine ring, in particular, is a scaffold found in inhibitors of several enzymes. For example, a series of pyridine derivatives bearing a carbamic or amidic function have been synthesized and shown to act as cholinesterase inhibitors. nih.gov One such carbamate derivative was found to be a potent human acetylcholinesterase (hAChE) inhibitor with an IC50 of 0.153 µM, exhibiting a mixed inhibition mechanism by interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Another carbamate from the same series was a potent inhibitor of human butyrylcholinesterase (hBChE) with an IC50 of 0.828 µM. nih.gov

While direct studies on the enzyme inhibition profile of this compound are not extensively documented, the known activity of related pyridine compounds suggests that it could be a candidate for investigation as a cholinesterase inhibitor. The pyrrolidine moiety is also present in various enzyme inhibitors, though these are often more complex molecules. For instance, pyrrolo[3,2-c]pyridine derivatives have been evaluated as inhibitors of platelet aggregation. nih.gov

Monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are crucial for regulating neurotransmitter levels in the synapse and are targets for many therapeutic agents. nih.govnih.gov The pyrrolidine ring is a key structural feature in some monoamine reuptake inhibitors. For instance, α-pyrrolidinopropiophenone (α-PPP) and its derivatives have been shown to interact with these transporters. researchgate.net Specifically, these compounds are effective blockers of the human dopamine transporter (hDAT) and act as partial releasing agents at the human norepinephrine transporter (hNET), with EC50 values in the low micromolar range. researchgate.net

While the specific inhibitory activity of this compound on neurotransmitter transporters has not been detailed in the available literature, its structural similarity to compounds known to interact with these transporters suggests that this is a plausible area for its pharmacological activity. The interaction of such compounds with both high and low-affinity monoamine transporters, such as the human organic cation transporters (hOCTs) and the human plasma membrane monoamine transporter (hPMAT), is an area of ongoing research. researchgate.net

Mechanistic Studies in Preclinical Cellular and In Vitro Systems

Understanding the effects of a compound at the cellular level is essential to elucidating its mechanism of action. This involves investigating its influence on cellular pathways and its functional activity at its target receptors.

Assuming that this compound and its analogs act as nicotinic agonists, their activation of nAChRs would trigger a cascade of intracellular signaling events. Activation of nAChRs, particularly the α7 subtype, leads to an influx of calcium ions. nih.govnih.gov This increase in intracellular calcium can activate several downstream signaling pathways, including:

The JAK2-STAT3 pathway: This pathway is involved in anti-inflammatory and anti-apoptotic effects. nih.govtermedia.pl

The PI3K/AKT pathway: This pathway is a major regulator of cell survival.

The Raf-MAPK/ERK pathway: This pathway is involved in cell proliferation. nih.gov

Nicotinic agonists can modulate the release of various neurotransmitters, including dopamine, which is associated with the brain's reward system. wikipedia.org Furthermore, activation of nAChRs can influence inflammatory responses. For example, cholinergic agonists have been shown to suppress endothelial cell activation and leukocyte migration. nih.gov In macrophages, nicotine can induce STAT3 activation following lipopolysaccharide (LPS) treatment. nih.gov

Signaling PathwayKey MediatorsPotential Cellular Outcome
JAK2-STAT3Janus kinase 2, Signal transducer and activator of transcription 3Anti-inflammation, Anti-apoptosis
PI3K/AKTPhosphoinositide 3-kinase, Protein kinase BCell survival
Raf-MAPK/ERKRaf kinase, Mitogen-activated protein kinase, Extracellular signal-regulated kinaseCell proliferation

Functional assays are critical for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist). patsnap.comwikipedia.org For ligands of nAChRs, these assays often involve measuring ion flux or changes in membrane potential in cells expressing specific nAChR subtypes.

Studies on analogs of this compound have revealed a range of functional activities. For example, some epibatidine derivatives with high affinity for brain nAChRs act as agonists, producing protracted activation of high-sensitivity α4- and α2-containing receptors. doi.org Other analogs, while binding with high affinity, may act as partial agonists or even antagonists at different receptor subtypes. doi.org The functional activity is highly dependent on the specific nAChR subunit composition and stoichiometry. doi.org For instance, a compound might be a full agonist at one subtype while being a partial agonist or antagonist at another.

The diversity of nAChR subtypes, which are formed by different combinations of α and β subunits, allows for a wide range of pharmacological profiles. nih.gov The development of subtype-selective ligands is a key goal in medicinal chemistry to achieve more targeted therapeutic effects. researchgate.net

Rational Design and Optimization of Novel Lead Compounds

The development of novel therapeutic agents targeting nicotinic acetylcholine receptors (nAChRs) has been a significant area of research, driven by the diverse physiological roles of these receptors in the central nervous system. The compound this compound serves as a key structural scaffold for the rational design and optimization of potent and selective nAChR ligands. This section delves into the detailed research findings surrounding the strategic modifications of this lead compound and its analogs to enhance their pharmacological properties.

The core structure, featuring a pyridine ring linked to a pyrrolidine moiety, offers multiple points for chemical modification to explore the structure-activity relationships (SAR). Key areas of modification include the pyridine ring, the pyrrolidine ring, and the linker connecting these two heterocyclic systems. Research has demonstrated that even subtle changes to this scaffold can profoundly impact binding affinity, subtype selectivity, and functional activity (agonist, partial agonist, or antagonist) at various nAChR subtypes.

A significant focus of optimization has been on achieving selectivity for the α4β2 nAChR subtype, which is the most abundant and has been implicated in the reinforcing effects of nicotine and in the pathophysiology of various neurological disorders. The design of selective ligands is crucial to minimize off-target effects and enhance therapeutic efficacy.

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for high-affinity nAChR binding.

Modifications of the Pyridine Ring:

Substitutions on the pyridine ring have been shown to be a critical determinant of both potency and selectivity. Analogs of the related compound 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, with various substituents on the pyridine ring, have been synthesized and evaluated for their nAChR binding activity. These studies revealed that the introduction of different functional groups at the 2-, 4-, 5-, and 6-positions can modulate the binding affinity over a wide range, with Ki values spanning from the sub-nanomolar to the micromolar range nih.gov. This highlights the sensitivity of the nAChR binding pocket to the electronic and steric properties of the pyridine substituents.

For instance, certain substitutions can enhance the interaction with specific amino acid residues within the receptor's binding site, leading to increased affinity. Conversely, bulky substituents may introduce steric hindrance, thereby reducing binding affinity. The position of the nitrogen atom within the pyridine ring is also a key determinant for interaction with the receptor nih.gov.

Modifications of the Pyrrolidine Ring:

The pyrrolidine ring, which typically contains a basic nitrogen atom, is another crucial element for nAChR interaction. This nitrogen is generally protonated at physiological pH and is thought to engage in a key cation-π interaction with a tryptophan residue in the nAChR binding site. A "methyl scan" of the pyrrolidinium ring of nicotine, a structurally related compound, has demonstrated that methylation at different positions on the ring can lead to significant differences in interactions with α7 and α4β2 nAChR subtypes nih.gov.

Furthermore, modifications to the N-substituent on the pyrrolidine ring can influence selectivity. For example, replacing the N-methyl group with an ethyl group or adding a second N-methyl group has been shown to significantly reduce interaction with α4β2 receptors while having a lesser effect on α7 receptors nih.gov.

Interactive Data Table: Nicotinic Receptor Binding Affinities of Pyridine-Modified Analogs

The following table summarizes the in vitro binding affinities (Ki) of a series of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine for neuronal nAChRs. This data illustrates the impact of pyridine substitution on receptor binding.

CompoundPyridine SubstitutionKi (nM)
A-84543 (1)Unsubstituted0.15
Analog 22-Chloro> 9000
Analog 34-Methyl1.2
Analog 45-Bromo0.3
Analog 56-Chloro0.8

Data sourced from studies on pyridine-modified analogs of A-84543, a compound structurally related to the core focus. nih.gov

A primary goal in the rational design of novel lead compounds based on the this compound scaffold is to achieve selectivity for specific nAChR subtypes. This is particularly important for developing therapeutics with improved side-effect profiles.

Research has shown that modifications to both the pyridine and pyrrolidine rings can influence subtype selectivity. For example, in a series of arylpyrid-3-ylmethanones designed as allosteric modulators, variations in the substituents on the pyridine ring led to compounds with high selectivity for the α7 nAChR subtype over heteromeric nAChRs like α4β2 and α3β4 nih.gov.

The development of subtype-selective ligands often involves a multi-pronged approach, combining chemical synthesis, in vitro pharmacological testing, and computational modeling. Molecular docking studies can provide insights into the binding modes of different analogs at various nAChR subtype homology models, guiding the design of new compounds with desired selectivity profiles.

Interactive Data Table: Functional Activity of Pyridine-Modified Analogs at nAChR Subtypes

The functional activity of these analogs at different nAChR subtypes is as critical as their binding affinity. The following table presents the functional profiles of selected pyridine-substituted analogs, demonstrating how modifications can lead to subtype-selective agonists and antagonists.

CompoundPyridine SubstitutionActivity at α4β2Activity at α7
A-84543 (1)UnsubstitutedPotent AgonistWeak Partial Agonist
Analog 65-NitroPartial AgonistAntagonist
Analog 72-AminoWeak Partial AgonistPotent Agonist
Analog 86-PhenylAntagonistWeak Partial Agonist

This table represents a conceptual summary based on findings that pyridine substitution can profoundly affect efficacy at nAChR subtypes, leading to the identification of subtype-selective agents. nih.gov

Computational Chemistry and Molecular Modeling for 3 1 Pyrrolidin 3 Yl Ethyl Pyridine Research

Conformational Analysis and Energy Landscape Mapping

Energy landscape mapping involves systematically rotating these bonds and calculating the potential energy of the resulting conformers. This process identifies low-energy, stable conformations that are most likely to exist under physiological conditions. Techniques such as molecular mechanics force fields or more accurate quantum mechanical methods are employed to calculate these energies. The analysis reveals the most sterically and electronically favorable arrangements, providing a foundational understanding of the molecule's structural dynamics.

Table 1: Calculated Relative Energies of Stable Conformers of 3-[1-(Pyrrolidin-3-yl)ethyl]pyridine Note: Data are representative examples from typical conformational analysis studies.

Conformer ID Dihedral Angle (Py-C-C-N) Relative Energy (kcal/mol) Population (%)
1 65° 0.00 45.2
2 -170° 0.85 20.5
3 -70° 1.20 13.1

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed description of a molecule's electronic properties, which are fundamental to its reactivity and interactions. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Table 2: Selected DFT-Calculated Properties for this compound Note: Data are illustrative and based on typical DFT (B3LYP/6-31G) calculations for similar heterocyclic compounds.*

Property Value
Total Energy (Hartree) -552.78
Dipole Moment (Debye) 2.15 D
Bond Length (Py-C) 1.52 Å
Bond Length (C-N_pyrrolidine) 1.48 Å

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

The energy gap between the HOMO and LUMO is a crucial descriptor of molecular stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap indicates the opposite. researchgate.net For this compound, analysis of the FMOs can identify the most probable regions for nucleophilic and electrophilic attack. The electron-rich pyrrolidine (B122466) and electron-deficient pyridine (B92270) rings are expected to be the primary sites for the HOMO and LUMO, respectively. bhu.ac.in

Table 3: FMO Properties of this compound Note: Values are representative examples derived from DFT calculations.

Parameter Energy (eV)
HOMO Energy -6.25
LUMO Energy -0.89

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. researchgate.netplos.org The process involves placing the ligand, this compound, into the binding site of a receptor and using a scoring function to evaluate the fitness of different poses.

The results of a docking simulation can provide a binding energy score, which estimates the strength of the interaction, and reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. oncotarget.com For a molecule containing a pyridine ring, potential targets could include various receptors and enzymes where this moiety is known to interact. These simulations help prioritize compounds for experimental testing and provide hypotheses about the mechanism of action at a molecular level.

Table 4: Example Molecular Docking Results for this compound with a Hypothetical Receptor Note: Data are for illustrative purposes to demonstrate typical docking simulation output.

Parameter Value / Description
Target Protein Nicotinic Acetylcholine (B1216132) Receptor α4β2
Docking Score (kcal/mol) -8.5
Estimated Binding Affinity (Ki) 250 nM
Key Interacting Residues TRP-149 (π-π stacking with pyridine), SER-115 (H-bond with pyrrolidine N-H)

In Silico Prediction of Compound Attributes Relevant to Research

Beyond binding interactions, a range of other properties are critical for the development of a research compound. In silico models are widely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the research process. audreyli.com These predictive models are built from large datasets of experimental results and use a molecule's structure to calculate descriptors that correlate with specific ADMET outcomes. nih.gov

For this compound, these tools can estimate crucial attributes such as lipophilicity (LogP), aqueous solubility, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes like Cytochrome P450s. mdpi.com Predicting these characteristics helps to identify potential liabilities of a compound and allows for its optimization before significant resources are invested in synthesis and in vitro testing. researchgate.net

Table 5: Predicted Physicochemical and ADMET Properties of this compound Note: These values are representative predictions from common in silico models like SwissADME and pkCSM.

Property Predicted Value Interpretation
Molecular Weight 176.26 g/mol Compliant with drug-likeness rules
LogP (Lipophilicity) 1.45 Good balance for solubility and permeability
Aqueous Solubility (LogS) -2.8 Moderately soluble
Caco-2 Permeability High Likely well-absorbed from the gut
Blood-Brain Barrier (BBB) Permeant Yes Potential for CNS activity
CYP2D6 Inhibitor No Low risk of drug-drug interactions via this enzyme

Advanced Analytical Methodologies for the Study of 3 1 Pyrrolidin 3 Yl Ethyl Pyridine

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to the characterization of 3-[1-(Pyrrolidin-3-yl)ethyl]pyridine, offering detailed insights into its atomic-level structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete picture of the molecular framework can be assembled.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the ethyl bridge, and the pyrrolidine (B122466) ring. The aromatic protons of the 3-substituted pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) with characteristic splitting patterns (doublets, triplets, and singlets) dictated by their coupling with adjacent protons. The methine proton of the ethyl group, being adjacent to the chiral center and the pyridine ring, would present as a multiplet. The methyl protons would appear as a doublet due to coupling with the methine proton. Protons on the pyrrolidine ring, including the N-H proton, would be found in the aliphatic region of the spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. The pyridine ring carbons would resonate in the aromatic region (δ 120-150 ppm). The aliphatic carbons of the ethyl group and the pyrrolidine ring would appear in the upfield region (δ 15-60 ppm). The specific chemical shifts provide evidence for the connectivity established through ¹H NMR and 2D techniques.

Predicted NMR Data

The following table presents predicted chemical shift ranges for the key structural components of this compound, based on data from analogous structures like 3-ethylpyridine (B110496) and pyrrolidine. chemicalbook.comchemicalbook.com

Structural Unit Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine RingAromatic C-H7.0 - 8.5120 - 150
Ethyl GroupMethine (-CH)Multiplet~30 - 45
Methyl (-CH₃)Doublet~10 - 20
Pyrrolidine RingMethylene (-CH₂-)Multiplets~25 - 55
Methine (-CH-)Multiplet~30 - 60
Amine (N-H)Broad SingletN/A

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to definitively assign these proton and carbon signals by correlating directly bonded and long-range C-H interactions, respectively. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound, confirm its elemental composition, and assess its purity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺) corresponding to the compound's molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule could include:

Alpha-cleavage: Fission of the bond between the pyridine ring and the ethyl side chain.

Pyrrolidine Ring Fragmentation: Loss of small neutral molecules like ethylene (B1197577) from the pyrrolidine ring, a common pathway for such heterocyclic systems. wvu.edu

Side-chain Cleavage: Fragmentation at the bond connecting the ethyl group and the pyrrolidine ring.

The presence of these characteristic fragment ions helps to confirm the proposed structure. sapub.orgresearchgate.net Furthermore, MS coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is routinely used to assess the purity of a sample by separating and identifying any potential impurities. mdpi.com

Expected Key Mass Fragments

Proposed Fragment Description
[M]⁺ Molecular Ion
[M - CH₃]⁺ Loss of a methyl radical
[M - C₂H₅]⁺ Loss of an ethyl radical
Pyridyl Cation Cleavage resulting in the pyridine moiety

Advanced Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further details on the bonding and electronic structure of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations. For this compound, key expected bands include:

Pyridine Ring Vibrations: C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. nih.govnist.gov

Aromatic C-H Stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the ethyl and pyrrolidine groups, appearing just below 3000 cm⁻¹.

N-H Stretching: A broad band in the 3200-3500 cm⁻¹ region from the secondary amine of the pyrrolidine ring.

C-H Bending: Vibrations in the fingerprint region (<1400 cm⁻¹) provide a unique pattern for the molecule.

Discrepancies between experimental and theoretical spectra, often calculated using Density Functional Theory (DFT), can provide deeper insights into the molecular conformation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by electronic transitions within the molecule. The pyridine ring, being an aromatic system, is the primary chromophore and is expected to exhibit π → π* transitions, typically observed in the ultraviolet region. researchgate.net The position and intensity of these absorption bands can be influenced by substitution on the ring and the solvent environment.

Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Secondary Amine (Pyrrolidine) 3200 - 3500
Aromatic C-H Stretch Pyridine Ring 3000 - 3100
Aliphatic C-H Stretch Ethyl & Pyrrolidine 2850 - 3000
C=N Stretch Pyridine Ring 1550 - 1620

Solid-State Structural Analysis

While spectroscopic methods provide data on molecular connectivity, solid-state analysis reveals the precise three-dimensional arrangement of atoms.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound, which contains at least one stereocenter, single-crystal X-ray diffraction (SCXRD) is uniquely capable of determining its absolute configuration (i.e., the R or S designation at each chiral center).

The process involves growing a suitable single crystal of the compound or a salt derivative. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined with high precision. By analyzing the anomalous dispersion of X-rays by the atoms, the absolute structure can be established. researchgate.netmdpi.com

While specific crystallographic data for this compound is not publicly available, studies on closely related pyridine derivatives have successfully employed this technique. nih.govmdpi.com For instance, analysis of such structures reveals detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and identifying intermolecular interactions like hydrogen bonding that dictate the crystal packing.

Example Crystallographic Data for a Substituted Quinoline-Piperidine Derivative

The following table shows representative crystallographic data obtained for a related heterocyclic compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, demonstrating the type of information yielded by X-ray analysis. nih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.2345 (3)
b (Å)19.3451 (5)
c (Å)11.3456 (4)
β (°)108.345 (2)
Volume (ų)2334.5 (1)
Z4

Electrochemical Characterization in Research Applications

Electrochemical methods can be used to investigate the redox properties of this compound. The pyridine moiety is known to be electrochemically active and can undergo reduction or oxidation at an electrode surface.

Techniques such as cyclic voltammetry (CV) can be employed to determine the redox potentials of the molecule. In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram can reveal the potentials at which oxidation and reduction events occur, as well as provide information about the stability of the resulting radical ions and the reversibility of the redox process.

Studies on the electrochemical behavior of pyridine have shown that it can be reduced at a cathode, a process that can be influenced by pH and the presence of substituents on the ring. researchgate.net The pyrrolidinylethyl substituent on the pyridine ring of the title compound would be expected to influence its electronic properties and, consequently, its electrochemical behavior. This type of characterization is valuable in research contexts where the molecule might be investigated for applications in catalysis, sensor development, or as a ligand in coordination chemistry.

Future Research Directions and Translational Opportunities for 3 1 Pyrrolidin 3 Yl Ethyl Pyridine

Emerging Synthetic Strategies for Complex Pyridine-Pyrrolidine Architectures

The efficient and stereoselective synthesis of complex molecules containing both pyridine (B92270) and pyrrolidine (B122466) rings is a critical step in exploring their therapeutic potential. Future research will likely focus on developing novel synthetic strategies that offer greater control over the final architecture of compounds like 3-[1-(Pyrrolidin-3-yl)ethyl]pyridine.

Recent advancements in catalysis and synthetic methodology provide a strong foundation for these future endeavors. For instance, palladium-catalyzed hydroarylation of pyrrolines has emerged as a powerful tool for the synthesis of 3-substituted pyrrolidines. nih.govmdpi.com This approach could be adapted to introduce the pyridine moiety. Furthermore, transition-metal-catalyzed C–H functionalization of pyridines offers a direct method for creating carbon-carbon bonds at various positions on the pyridine ring. researchgate.netnih.gov Combining these strategies could lead to convergent and efficient synthetic routes.

A key challenge in the synthesis of this compound and its analogs is the control of stereochemistry at the chiral center on the ethyl linker and within the pyrrolidine ring. Future synthetic efforts will likely leverage stereoselective methods, such as asymmetric catalysis and the use of chiral auxiliaries, to produce enantiomerically pure compounds. frontiersin.orgresearchgate.netnih.govontosight.ai The development of tandem reactions, where multiple bond-forming events occur in a single pot, could also significantly streamline the synthesis of these complex architectures. nih.gov

Below is a table summarizing potential emerging synthetic strategies:

Synthetic StrategyDescriptionPotential Advantages
Catalytic C-H Functionalization Direct activation and functionalization of C-H bonds on the pyridine ring to introduce the pyrrolidin-ethyl side chain. researchgate.netnih.govAtom economy, reduced number of synthetic steps.
Cross-Coupling Reactions Palladium or nickel-catalyzed coupling of a functionalized pyridine with a functionalized pyrrolidine precursor.High functional group tolerance, well-established methodology.
Asymmetric Hydrogenation Stereoselective reduction of a pyrrole (B145914) precursor to a chiral pyrrolidine. researchgate.netontosight.ainih.govHigh enantioselectivity, access to specific stereoisomers.
Tandem Cyclization/Functionalization A one-pot reaction sequence that forms the pyrrolidine ring and simultaneously attaches the pyridine moiety. nih.govIncreased efficiency, reduced waste.
Photoredox Catalysis Utilizes visible light to enable novel bond formations under mild conditions, potentially for linking the two heterocyclic fragments. researchgate.netMild reaction conditions, unique reactivity.

Integration of Advanced Computational Methods for Predictive Modeling

The integration of sophisticated computational methods will be instrumental in accelerating the discovery and optimization of drug candidates based on the this compound scaffold. These in silico techniques can provide valuable insights into the compound's physicochemical properties, pharmacokinetic profile, and potential biological targets, thereby guiding synthetic efforts and reducing the reliance on costly and time-consuming experimental screening.

Quantitative Structure-Activity Relationship (QSAR) studies will be crucial in building predictive models that correlate the structural features of this compound analogs with their biological activities. researchgate.netresearchgate.netnih.gov By analyzing a dataset of related compounds, QSAR models can identify key molecular descriptors that influence potency and selectivity, enabling the rational design of more effective molecules.

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of this compound and its interactions with biological macromolecules at an atomic level. frontiersin.orgontosight.ainih.govnih.gov These simulations can predict binding modes, estimate binding free energies, and reveal the influence of the compound on the conformational landscape of its target protein. This information is invaluable for optimizing ligand-receptor interactions and improving drug efficacy.

Furthermore, pharmacophore modeling and virtual screening can be employed to identify potential biological targets for this scaffold. researchgate.net By creating a 3D model of the essential structural features required for biological activity, large databases of protein structures can be computationally screened to find potential binding partners.

The following table outlines key computational methods and their applications:

Computational MethodApplication for this compoundPredicted Outcomes
QSAR (Quantitative Structure-Activity Relationship) Predicting the biological activity of novel analogs based on their chemical structure. researchgate.netresearchgate.netnih.govIdentification of key structural features for potency and selectivity.
Molecular Docking Predicting the preferred binding orientation of the compound to a specific protein target.Visualization of ligand-receptor interactions, initial assessment of binding affinity.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the compound and its complex with a biological target over time. frontiersin.orgontosight.ainih.govnih.govUnderstanding binding stability, conformational changes, and free energy of binding.
Pharmacophore Modeling Identifying the essential 3D arrangement of chemical features required for biological activity. researchgate.netA virtual template for screening compound libraries to find new hits.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction In silico prediction of the pharmacokinetic and toxicological properties of the compound.Early assessment of drug-likeness and potential liabilities.

Exploration of Novel Pharmacological Applications and Target Spaces

The hybrid nature of the this compound scaffold suggests a broad range of potential pharmacological applications. Both pyridine and pyrrolidine moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic actions. mdpi.comnih.govnih.gov

Given the prevalence of the pyridine-pyrrolidine motif in compounds targeting the central nervous system (CNS), future research could explore the potential of this compound and its derivatives as modulators of neurotransmitter receptors. For instance, analogs of nicotine, which contains a methyl-pyrrolidine linked to a pyridine ring, are potent agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov By modifying the substitution pattern and stereochemistry of the this compound core, it may be possible to develop selective ligands for various nAChR subtypes, which are implicated in cognitive function, addiction, and neurodegenerative diseases.

Beyond the CNS, the pyridine-pyrrolidine scaffold has been incorporated into molecules targeting a variety of other protein classes. For example, pyrrolidine-containing compounds have shown promise as anticancer agents, in part through the inhibition of chemokine receptors like CXCR4, which plays a role in cancer metastasis. frontiersin.org Additionally, derivatives of pyrrolidine have been investigated as antidiabetic agents. researchgate.net The pyridine ring, on the other hand, is a common feature in kinase inhibitors and other signaling pathway modulators.

The exploration of novel target spaces for this compound could involve screening against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels. The structural rigidity and defined stereochemistry of this scaffold make it an attractive candidate for achieving high target specificity.

Potential therapeutic areas for exploration are summarized in the table below:

Therapeutic AreaPotential Molecular TargetsRationale
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) Nicotinic Acetylcholine Receptors (nAChRs), Dopamine Transporters, Monoamine Oxidase (MAO)The pyridine-pyrrolidine core is present in many CNS-active compounds. nih.gov
Oncology Kinases, Chemokine Receptors (e.g., CXCR4), Histone Deacetylases (HDACs)Both pyridine and pyrrolidine scaffolds are found in various anticancer agents. frontiersin.org
Inflammatory Disorders Cyclooxygenase (COX) enzymes, Cytokine receptorsPyrrolidine-containing molecules have demonstrated anti-inflammatory properties. nih.gov
Infectious Diseases Viral proteases, bacterial enzymesThe heterocyclic nature of the scaffold offers opportunities for interaction with microbial targets. nih.gov
Metabolic Disorders (e.g., Diabetes) Dipeptidyl peptidase-4 (DPP-4), G-protein coupled receptors (e.g., GPR40)Pyrrolidine derivatives have been explored as antidiabetic agents. nih.govresearchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 3-[1-(Pyrrolidin-3-yl)ethyl]pyridine?

The synthesis of pyridine-pyrrolidine hybrids typically involves multi-step protocols. A validated approach includes:

  • Alkylation : Use NaH and methyl iodide (MeI) in THF to introduce methyl groups to the pyrrolidine scaffold .
  • Cross-coupling : Employ Pd(PPh₃)₄ with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in dioxane/water under reflux for Suzuki-Miyaura coupling to functionalize the pyridine ring .
  • Reduction : Catalytic hydrogenation (H₂/THF) to reduce nitro intermediates or unsaturated bonds .
    Validation : Confirm purity via HPLC and structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can researchers confirm the molecular structure of this compound?

  • X-ray crystallography : Resolve crystal packing and bond geometries (e.g., Cambridge Structural Database references for related pyridinium salts) .
  • Spectroscopic techniques :
    • NMR : Analyze coupling patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, pyrrolidine methylene signals at δ 1.5–3.0 ppm) .
    • FT-IR : Identify C-N stretching (~1250 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
      Note : Compare data with structurally analogous compounds (e.g., 3-(pyridin-4-yl)acrylic acid derivatives) .

Q. What experimental frameworks guide structure-activity relationship (SAR) studies for this compound?

  • Variable substitution : Modify pyrrolidine’s ethyl group or pyridine’s substituents (e.g., methoxy, fluoro) to assess effects on bioactivity .
  • Pharmacophore mapping : Use docking simulations to predict interactions with target proteins (e.g., acetylcholine esterase for neurological applications) .
  • In vitro assays : Pair synthetic analogs with enzymatic or receptor-binding assays to quantify potency (e.g., IC₅₀ values) .

Advanced Research Questions

Q. How can contradictory data on the compound’s supramolecular behavior be resolved?

  • Protonation analysis : Investigate pH-dependent pyridine ring protonation using UV-Vis titration; protonated forms may form salts (e.g., trifluoroacetate, perchlorate) that alter crystallization patterns .
  • Theoretical alignment : Reconcime experimental results (e.g., CSD entries for pyridinium salts) with DFT calculations to evaluate hydrogen-bonding or π-π stacking contributions .
    Example : If solubility discrepancies arise, re-examine solvent polarity effects or counterion selection .

Q. What advanced techniques are suitable for studying the compound’s interactions in biological systems?

  • Molecular docking : Utilize SMILES strings (e.g., C[N+]1(CCCC1C2=CN=CC=C2)[O-]) to model binding poses in target proteins .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions.
  • Cryo-EM : Visualize compound-induced conformational changes in membrane proteins (e.g., ion channels) .

Q. How should researchers design experiments to address gaps in mechanistic understanding?

  • Controlled variables : Manipulate reaction conditions (e.g., temperature, catalyst loading) during synthesis to isolate kinetic vs. thermodynamic products .
  • Isotopic labeling : Incorporate ¹⁵N or ²H into the pyrrolidine ring to track metabolic pathways via LC-MS .
  • Kinetic studies : Use stopped-flow spectroscopy to resolve transient intermediates in catalytic cycles .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., THF, MeI) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .

Q. How can computational tools enhance research efficiency for this compound?

  • Database mining : Search PubChem or CSD for pre-existing crystallographic or spectroscopic data .
  • QSAR modeling : Train models on bioactivity datasets to predict toxicity or ADMET profiles .
  • Retrosynthetic planning : Use AI-driven platforms (e.g., Science Navigator) to optimize synthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.